molecular formula C16H12O3 B11943746 1,4-Dihydro-4a,9a-epoxy-1,4-ethanoanthracene-9,10-dione CAS No. 75171-67-4

1,4-Dihydro-4a,9a-epoxy-1,4-ethanoanthracene-9,10-dione

Cat. No.: B11943746
CAS No.: 75171-67-4
M. Wt: 252.26 g/mol
InChI Key: IHJOVZZIOCCLQD-UHFFFAOYSA-N
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Description

RCL T196886 is a chemical compound with the molecular formula C16H12O3 and a molecular weight of 252.272. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for RCL T196886 are not well-documented, likely due to its status as a rare and unique chemical used primarily in research settings. The production would generally involve scaling up the laboratory synthesis procedures while ensuring purity and consistency.

Chemical Reactions Analysis

Types of Reactions

RCL T196886 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated aromatic compounds.

Scientific Research Applications

RCL T196886 has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of RCL T196886 involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it likely involves binding to enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    C16H12O3: Compounds with similar molecular formulas and structures.

    Aromatic Ketones: Compounds with similar functional groups and reactivity.

Uniqueness

RCL T196886 is unique due to its specific structure and potential applications in various scientific fields. Its rarity and the lack of extensive documentation make it a valuable compound for early discovery research.

Properties

CAS No.

75171-67-4

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

17-oxapentacyclo[10.2.2.12,11.02,11.04,9]heptadeca-4,6,8,13-tetraene-3,10-dione

InChI

InChI=1S/C16H12O3/c17-13-11-3-1-2-4-12(11)14(18)16-10-7-5-9(6-8-10)15(13,16)19-16/h1-5,7,9-10H,6,8H2

InChI Key

IHJOVZZIOCCLQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C34C2(O3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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